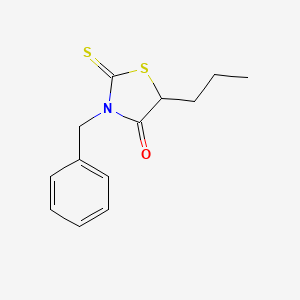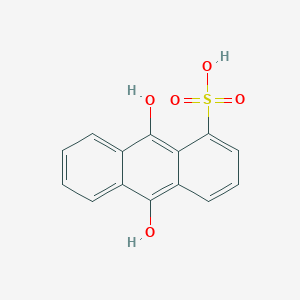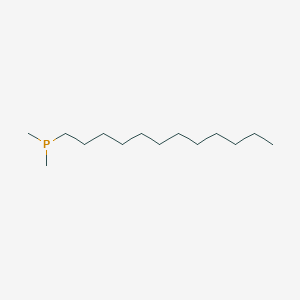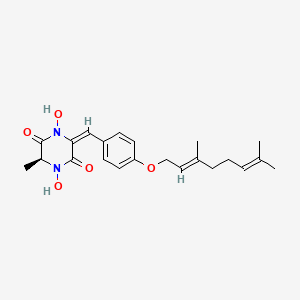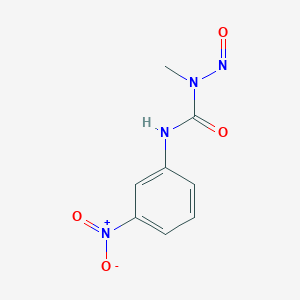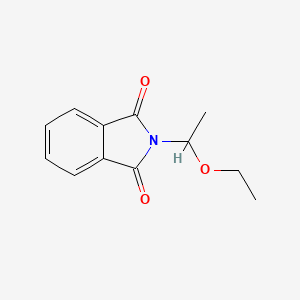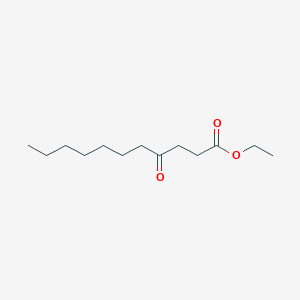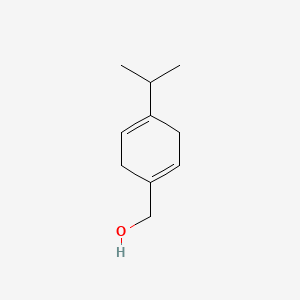![molecular formula C28H30Si2 B14713281 (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] CAS No. 18848-26-5](/img/structure/B14713281.png)
(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethane-1,2-diyl)bis[methyl(diphenyl)silane] is an organosilicon compound characterized by the presence of two silicon atoms bonded to ethane-1,2-diyl and methyl groups, with each silicon atom also bonded to two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] typically involves the reaction of diphenylmethylchlorosilane with ethylene glycol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Various silane derivatives.
Substitution: Functionalized aromatic compounds.
科学的研究の応用
(Ethane-1,2-diyl)bis[methyl(diphenyl)silane] has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, due to its ability to impart unique properties such as thermal stability and mechanical strength.
Organic Synthesis: The compound serves as a precursor for the synthesis of other organosilicon compounds, which are valuable intermediates in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of coatings, adhesives, and sealants, where its properties enhance performance and durability.
作用機序
The mechanism by which (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] exerts its effects involves interactions at the molecular level. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable structures. These interactions can influence the physical and chemical properties of the materials in which the compound is incorporated. The pathways involved may include the formation of siloxane linkages and the stabilization of reactive intermediates.
類似化合物との比較
Diphenylmethylsilane: Similar in structure but lacks the ethane-1,2-diyl linkage.
Tetraphenylsilane: Contains four phenyl groups bonded to silicon but lacks the methyl and ethane-1,2-diyl groups.
Dimethylphenylsilane: Contains methyl groups instead of phenyl groups.
Uniqueness: (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] is unique due to the presence of both ethane-1,2-diyl and methyl groups bonded to silicon, along with phenyl groups. This combination of substituents imparts distinct properties, such as enhanced thermal stability and specific reactivity patterns, making it valuable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
18848-26-5 |
|---|---|
分子式 |
C28H30Si2 |
分子量 |
422.7 g/mol |
IUPAC名 |
methyl-[2-[methyl(diphenyl)silyl]ethyl]-diphenylsilane |
InChI |
InChI=1S/C28H30Si2/c1-29(25-15-7-3-8-16-25,26-17-9-4-10-18-26)23-24-30(2,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
InChIキー |
KXLRZHCYLVKCTI-UHFFFAOYSA-N |
正規SMILES |
C[Si](CC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
